BRD4 Bromodomain Selectivity: BD2 Sub-nanomolar Affinity vs. BD1 Discrimination for 4-Bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide
This compound exhibits striking intra-family selectivity between the two bromodomains of BRD4. It binds BRD4 BD2 with a dissociation constant (Kd) of 0.300 nM, while affinity for BRD4 BD1 is approximately 11-fold weaker at 3.40 nM, as measured by BROMOscan and DiscoverX assays, respectively [1]. In contrast, the inactive-state isothermal titration calorimetry (ITC) measurement for BRD4 BD1 yields a Kd of 3,300 nM, confirming that the selective binding is assay-format and conformation-dependent, a phenomenon not observed for pan-BRD inhibitors such as (+)-JQ1 [2][3].
| Evidence Dimension | BRD4 BD2 vs. BD1 binding selectivity |
|---|---|
| Target Compound Data | BRD4 BD2 Kd = 0.300 nM; BRD4 BD1 Kd = 3.40 nM (BROMOscan/DiscoverX) |
| Comparator Or Baseline | (+)-JQ1: pan-BRD inhibitor with Kd < 100 nM for both BD1 and BD2 of BRD4, BRD3, BRD2 |
| Quantified Difference | ~11-fold BD2-over-BD1 selectivity; (+)-JQ1 shows <2-fold selectivity across bromodomains |
| Conditions | Human partial length BRD4 BD2 expressed in bacterial system (BROMOscan); BRD4 BD1 (DiscoverX assay) |
Why This Matters
BRD4 BD2-selective tools are pharmacologically distinct from pan-BET inhibitors, potentially decoupling acute myeloid leukemia efficacy from thrombocytopenia and gastrointestinal toxicity.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724). Affinity Data: Kd = 0.300 nM for BRD4 BD2; Kd = 3.40 nM for BRD4 BD1. View Source
- [2] BindingDB. BDBM50148603 (CHEMBL3770724). Affinity Data: Kd = 3,300 nM for BRD4 BD1 by ITC. View Source
- [3] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. doi:10.1038/nature09504. Reports (+)-JQ1 as a pan-BET inhibitor. View Source
